molecular formula C14H18N2O2S B2443632 N-(1-cyanopropyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide CAS No. 1311648-30-2

N-(1-cyanopropyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide

Cat. No. B2443632
CAS RN: 1311648-30-2
M. Wt: 278.37
InChI Key: BWHIWBJGJFUNOP-UHFFFAOYSA-N
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Description

N-(1-cyanopropyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide, also known as ML277, is a small molecule compound that has been identified as a potent and selective activator of the K2P2.1 potassium channel. The K2P2.1 channel is a member of the two-pore domain potassium (K2P) channel family, which plays a crucial role in regulating the resting membrane potential of cells. ML277 has shown promise as a potential therapeutic agent for various diseases, including hypertension, pain, and epilepsy.

Mechanism of Action

N-(1-cyanopropyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide acts as a positive allosteric modulator of the K2P2.1 channel, which leads to an increase in the channel's activity. The K2P2.1 channel plays a crucial role in regulating the resting membrane potential of cells, and its activation by N-(1-cyanopropyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide leads to hyperpolarization of the cell membrane. This hyperpolarization has been shown to lower blood pressure, alleviate chronic pain, and reduce seizure activity.
Biochemical and Physiological Effects:
The activation of K2P2.1 channels by N-(1-cyanopropyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide has several biochemical and physiological effects. It leads to hyperpolarization of the cell membrane, which reduces the excitability of cells. This reduction in excitability has been shown to lower blood pressure, alleviate chronic pain, and reduce seizure activity. N-(1-cyanopropyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide has also been shown to have a neuroprotective effect in a mouse model of ischemic stroke.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(1-cyanopropyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide is its high selectivity for the K2P2.1 channel. This selectivity allows for specific activation of the channel without affecting other potassium channels. N-(1-cyanopropyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide also has good pharmacokinetic properties, which make it suitable for in vivo studies. However, one of the limitations of N-(1-cyanopropyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide is its low solubility, which can make it difficult to work with in some experimental settings.

Future Directions

N-(1-cyanopropyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide has shown promise as a potential therapeutic agent for various diseases, and there are several future directions for research in this area. One direction is to investigate the potential of N-(1-cyanopropyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide in treating other diseases, such as anxiety and depression, which have been linked to dysfunction of K2P channels. Another direction is to develop more potent and selective activators of K2P channels, which could have even greater therapeutic potential. Finally, further studies are needed to fully understand the mechanism of action of N-(1-cyanopropyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide and its effects on cellular physiology.

Synthesis Methods

The synthesis of N-(1-cyanopropyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide involves a multi-step process that starts with the reaction of 4-methoxybenzenethiol with 1-bromo-3-chloropropane to yield 4-methoxyphenyl-3-chloropropyl sulfide. The sulfide is then reacted with potassium cyanide to form the corresponding cyano derivative. The final step involves the reaction of the cyano derivative with 2-bromo-N-isopropylpropanamide to yield N-(1-cyanopropyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide.

Scientific Research Applications

N-(1-cyanopropyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide has been extensively studied for its potential therapeutic applications in various diseases. In a study conducted by Chen et al., N-(1-cyanopropyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide was found to lower blood pressure in hypertensive rats by activating K2P2.1 channels in the renal artery smooth muscle cells. Another study by Bagriantsev et al. demonstrated that N-(1-cyanopropyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide could alleviate chronic pain by activating K2P2.1 channels in sensory neurons. N-(1-cyanopropyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide has also been shown to have anticonvulsant effects in a mouse model of epilepsy.

properties

IUPAC Name

N-(1-cyanopropyl)-2-(4-methoxyphenyl)sulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-4-11(9-15)16-14(17)10(2)19-13-7-5-12(18-3)6-8-13/h5-8,10-11H,4H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHIWBJGJFUNOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)NC(=O)C(C)SC1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanopropyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide

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